8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine
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Overview
Description
8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the pyrazolo[1,5-a][1,3,5]triazine ring system.
Preparation Methods
The synthesis of 8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine typically involves the cyclocondensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-6-bromo-3-chloropyrazole with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate can be used to introduce additional functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates targeting various diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to more potent biological effects. The exact molecular pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine can be compared with other similar compounds, such as:
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazine: This compound has two bromine atoms and a tert-butyl group, which can influence its chemical reactivity and biological activity.
2-Bromo-4,6-diphenyl-[1,3,5]triazine: This compound has phenyl groups instead of chlorine atoms, which can affect its solubility and interaction with biological targets.
Pyrrolo[2,1-f][1,2,4]triazine: This compound is used in kinase inhibitors and nucleoside drugs, highlighting its importance in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which can be exploited for targeted applications in various fields.
Properties
Molecular Formula |
C5HBrCl2N4 |
---|---|
Molecular Weight |
267.90 g/mol |
IUPAC Name |
8-bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C5HBrCl2N4/c6-2-1-9-12-3(2)10-4(7)11-5(12)8/h1H |
InChI Key |
NLENYBHTMAVDLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C(=C1Br)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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